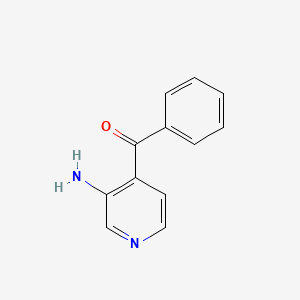

(3-Aminopyridin-4-yl)(phenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-aminopyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXEOPBYWJZTKGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473754 | |

| Record name | 3-Amino-4-benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3810-11-5 | |

| Record name | 3-Amino-4-benzoylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Aminopyridin 4 Yl Phenyl Methanone

Retrosynthetic Strategies and Precursor Identification for (3-Aminopyridin-4-yl)(phenyl)methanone

Retrosynthetic analysis of the target molecule suggests several logical bond disconnections, pointing toward key precursors. The primary disconnections are the C4-benzoyl bond and the C3-amino bond.

C(4)-C(O) Bond Disconnection: This strategy involves forming the bond between the pyridine (B92270) C4 position and the benzoyl group. This points to precursors such as a 3-aminopyridine (B143674) derivative activated at the C4 position (e.g., a 4-lithiated or 4-halogenated species) and a benzoylating agent (e.g., benzoyl chloride or benzaldehyde).

C(3)-N Bond Disconnection: This approach focuses on introducing the amino group at the final stage. The most common method for this is the reduction of a nitro group. This identifies 4-benzoyl-3-nitropyridine (B62680) as a crucial intermediate precursor. ntnu.no

Based on these strategies, the key precursors for the synthesis of this compound are identified in the table below.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 3-Aminopyridine |  | Primary starting material for directed metalation strategies. orgsyn.orgresearchgate.net |

| 3-Nitropyridine |  | Starting material for synthesis via nitration followed by functionalization and reduction. ntnu.noorgsyn.org |

| 4-Benzoyl-3-nitropyridine |  | Key intermediate that can be reduced to the final product. ntnu.no |

| 3-Pivaloylaminopyridine |  | A protected form of 3-aminopyridine used to direct ortho-metalation to the C4 position. rsc.org |

| Phenylboronic acid |  | Phenyl source for Suzuki cross-coupling reactions. rsc.org |

| Benzoyl Chloride |  | Acylating agent for Friedel-Crafts or metalated pyridine reactions. youtube.com |

Novel Approaches in the Synthesis of this compound

While specific novel syntheses for this exact molecule are not widely published, general advancements in synthetic methodology can be applied.

The principles of green chemistry aim to reduce waste and improve the efficiency and safety of chemical reactions. In the context of synthesizing this compound, these principles can be applied as follows:

Catalysis: Employing catalytic methods over stoichiometric ones significantly reduces waste. For instance, the reduction of 4-benzoyl-3-nitropyridine using catalytic hydrogenation (H2 over a Pd/C catalyst) is preferable to using stoichiometric metals like iron or tin.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. One-pot reactions, such as a directed metalation followed by an in-situ quench, can improve atom economy by minimizing intermediate isolation and purification steps, thereby reducing solvent usage and potential product loss.

Safer Solvents: Whenever possible, hazardous solvents should be replaced with safer alternatives. Research into performing organometallic reactions in more environmentally benign solvents is an active area of investigation.

The precise control of reactivity at specific sites within a molecule is crucial for efficient synthesis.

Chemoselectivity: The reduction of 4-benzoyl-3-nitropyridine presents a chemoselectivity challenge: the nitro group must be reduced without affecting the carbonyl group of the benzoyl moiety. Reagents such as stannous chloride (SnCl2) or iron in acetic acid are known to be highly effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like ketones, ensuring the integrity of the benzoyl group during the transformation.

Advanced Isolation and Purification Techniques for Synthetic Intermediates

The successful synthesis of this compound is contingent upon the effective isolation and purification of its synthetic intermediates. Given the structural complexity of the target molecule, which incorporates both an aminopyridine and a benzophenone (B1666685) moiety, a variety of advanced and standard purification techniques are employed to ensure the purity of intermediates at each synthetic step. These methods are crucial for removing unreacted starting materials, byproducts, and other impurities that could interfere with subsequent reactions and affect the final product's yield and quality.

A combination of chromatographic and non-chromatographic methods is often utilized. The choice of technique is dictated by the physicochemical properties of the intermediate, such as polarity, solubility, and stability, as well as the nature of the impurities.

Crystallization and Recrystallization: Recrystallization is a fundamental and highly effective technique for purifying solid intermediates. This process involves dissolving the crude solid in a suitable solvent or solvent system at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize out, leaving impurities dissolved in the mother liquor.

In the synthesis of related aminobenzophenone derivatives, multi-step recrystallization has proven effective. For instance, a crude solid might first be dissolved in a solvent like hot methanol, followed by volume reduction and cooling. Further purification can be achieved by a second crystallization from a different solvent, such as isopropyl alcohol. The use of decolorizing agents, like activated charcoal, during recrystallization is a common practice to remove colored impurities. The selection of appropriate solvents is critical and often determined empirically. Solvents such as toluene (B28343) and methylene (B1212753) chloride have also been used in the work-up and isolation of related compounds.

Extraction: Liquid-liquid extraction is a primary work-up procedure used to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For aminopyridine derivatives, which possess a basic amino group, pH adjustment of the aqueous phase is a powerful tool. Basification of the reaction mixture with an aqueous base like sodium hydroxide (B78521) can deprotonate the aminopyridine derivative, increasing its solubility in organic solvents like methylene chloride and facilitating its extraction from the aqueous phase.

Chromatographic Techniques: Chromatography is an indispensable tool for the purification of synthetic intermediates, offering high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Column Chromatography: For non-volatile and thermally stable intermediates, column chromatography using silica (B1680970) gel is a widely adopted method. In the synthesis of precursors to 3-amino-4-arylpyridin-2(1H)-ones, column chromatography on silica gel with a chloroform-ethyl acetate (B1210297) eluent system was used to purify the tetrahydropyridine (B1245486) intermediates. nih.gov The choice of eluent composition is crucial for achieving optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation efficiency and is particularly useful for purifying complex mixtures or for the final polishing of intermediates. A method developed for the separation of aminohalogenbenzophenones employed reverse-phase HPLC with a C18 column. nih.gov The mobile phase consisted of a methanol-water mixture (65:35) containing potassium dihydrogen phosphate, and the system was maintained at a controlled temperature to ensure reproducibility. nih.gov This technique can be adapted for the purification of intermediates in the synthesis of this compound, especially for closely related impurities.

Ion-Exchange Chromatography: Ion-exchange chromatography separates molecules based on their net charge. This technique is particularly well-suited for the purification of ionizable compounds like aminopyridines. Cation-exchange chromatography has been successfully used for the efficient removal of excess 2-aminopyridine (B139424) from reaction mixtures. nih.gov In this method, a Dowex 50X8 column in the ammonium (B1175870) form was used with an ammonium acetate buffer as the eluent. nih.gov This technique allows for the rapid purification of large quantities of pyridylaminated derivatives. nih.gov

The following tables summarize the conditions for various purification techniques applicable to the intermediates of this compound, based on methodologies reported for analogous compounds.

Table 1: HPLC Purification Parameters for Aminohalogenbenzophenones

| Parameter | Condition |

|---|---|

| Column | Nova-Pak C18, 4 µm, 60 Å |

| Mobile Phase | Methanol-Water (65:35) with 5 mM KH₂PO₄ |

| Flow Rate | 0.75 mL/min |

| Temperature | 30 °C |

| Detection | Amperometric (glassy carbon electrode at 1.3 V vs. Ag/AgCl) |

Data sourced from a study on the determination of aminohalogenbenzophenones. nih.gov

Table 2: Cation-Exchange Chromatography for Aminopyridine Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Dowex 50X8 column (NH₄⁺-form) |

| Eluent | 20 mM Ammonium Acetate Buffer (pH 8.5-8.75) |

| Application | Removal of excess 2-aminopyridine |

| Scale | Applicable for large-scale preparations (e.g., 10 µmol) |

Data sourced from a study on the purification of 2-aminopyridine derivatives. nih.gov

Table 3: Column Chromatography for Pyridine Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica Gel |

| Eluent System | Chloroform-Ethyl Acetate (10:1) |

| Application | Purification of ethyl cis-2-methyl-6-oxo-4-phenyl-5-[(phenylcarbonyl)-amino]-1,4,5,6-tetrahydropyridine-3-carboxylate |

Data sourced from a study on the synthesis of 3-amino-4-arylpyridin-2(1H)-one derivatives. nih.gov

Reactivity and Derivatization Chemistry of 3 Aminopyridin 4 Yl Phenyl Methanone

Chemical Transformations Involving the Primary Amine Moiety

The primary amino group at the 3-position of the pyridine (B92270) ring is a key site for derivatization, readily undergoing a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Acylation, Alkylation, and Arylation Reactions

The nucleophilic nature of the primary amine allows for straightforward acylation, alkylation, and arylation reactions.

Acylation: The primary amine of (3-Aminopyridin-4-yl)(phenyl)methanone can be readily acylated using various acylating agents such as acid chlorides or anhydrides. For instance, reaction with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. This type of reaction is common for aromatic amines. In a related example, the acylation of 2,4-diaminoanisole (B165692) with benzoyl chloride proceeds to give 3-amino-4-methoxybenzanilide (B94723) in a 79% yield, demonstrating the feasibility of selective acylation at an amino group in a substituted aromatic system. libretexts.org

Alkylation: Direct alkylation of the amino group can be more challenging due to the potential for overalkylation and the reduced nucleophilicity of the amine compared to aliphatic amines. Reductive amination, however, provides a viable route for mono-alkylation. While direct reductive amination on some aminopyridine systems can be difficult, a two-step process involving Boc protection of the amine, followed by alkylation and deprotection, can be effective. For example, N-substituted-3-amino-4-halopyridines have been successfully synthesized using this strategy. mnstate.edu

Arylation: The primary amine can also undergo arylation reactions. Palladium-catalyzed cross-coupling reactions are a common method for forming aryl-amine bonds. A strategy for the synthesis of 3-amino-4-phenylpyridines involves the lithiation of a protected 3-aminopyridine (B143674) followed by a Suzuki cross-coupling reaction with a phenylboronic acid. bldpharm.com This highlights a potential route for introducing various aryl substituents at the amino group.

Table 1: Examples of Acylation, Alkylation, and Arylation Reactions on Related Aminopyridines

| Reaction Type | Reactants | Product | Notes | Reference |

| Acylation | 2,4-Diaminoanisole, Benzoyl chloride | 3-Amino-4-methoxybenzanilide | Demonstrates selective acylation of an aromatic amine. | libretexts.org |

| Alkylation | N-Boc-3-amino-4-halopyridine, Alkyl halide | N-Alkyl-3-amino-4-halopyridine | A two-step protection/alkylation strategy is often employed. | mnstate.edu |

| Arylation | 4-Iodo-3-pivaloylaminopyridine, Phenylboronic acid | 4-Phenyl-3-pivaloylaminopyridine | Suzuki cross-coupling is an effective method for arylation. | bldpharm.com |

Condensation and Cyclization Reactions

The primary amine, in conjunction with the adjacent benzoyl group, provides a platform for a variety of condensation and subsequent cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are often driven by the initial formation of an enamine or imine, which then undergoes intramolecular cyclization.

For example, condensation reactions of related aminoketones with bifunctional reagents are well-documented. The reaction of (4-Amino-cinnolin-3-yl)-phenyl-methanone with reagents like malononitrile, ethyl cyanoacetate, and acetylacetone (B45752) leads to the formation of various pyrido[3,2-c]cinnoline derivatives. masterorganicchemistry.com Similarly, the reaction of 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane with nitrogen nucleophiles such as piperidine (B6355638) and morpholine (B109124) results in the formation of enamino ketones. bldpharm.com These examples suggest that this compound would readily condense with various carbonyl compounds and other electrophiles to generate a diverse array of heterocyclic structures.

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom within the pyridine ring retains its basic and nucleophilic character, allowing for reactions at this position.

Protonation and Quaternization Studies

The pyridine nitrogen is basic and can be readily protonated by acids. In 3-aminopyridine, the ring nitrogen is the more basic site and will be protonated first. reddit.com The pKa of the pyridinium (B92312) ion in 3-aminopyridine is approximately 5.7. reddit.com The presence of the electron-withdrawing benzoyl group at the 4-position in this compound is expected to decrease the basicity of the pyridine nitrogen compared to 3-aminopyridine itself.

Quaternization involves the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium salt. This reaction is a standard transformation for pyridines and is expected to proceed with this compound, although the reaction rate may be influenced by the electronic effects of the substituents.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents. Common reagents for this transformation include hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The metabolic N-oxidation of 3-substituted pyridines has been observed in various animal species, indicating that this is a biologically relevant transformation as well. nih.gov For instance, 3-substituted pyridines can be oxidized to their corresponding N-oxides using m-CPBA with high yields. arkat-usa.org

Modifications and Reactions at the Methanone (B1245722) Carbonyl Group

The carbonyl group of the methanone bridge is an electrophilic center and can undergo a variety of nucleophilic addition and condensation reactions.

Standard ketone chemistry is applicable to the methanone carbonyl group in this compound. This includes reduction to the corresponding alcohol, reaction with Grignard reagents to form tertiary alcohols, and the Wittig reaction to form alkenes.

Reduction: The carbonyl group can be reduced to a secondary alcohol, (3-aminopyridin-4-yl)(phenyl)methanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Biocatalytic reduction using carbonyl reductases also represents a stereoselective method for the synthesis of chiral alcohols. researchgate.net

Grignard Reaction: The addition of Grignard reagents (R-MgX) to the carbonyl carbon would lead to the formation of a tertiary alcohol after acidic workup. mnstate.edu This allows for the introduction of a wide variety of alkyl or aryl groups at the methanone position.

Wittig Reaction: The Wittig reaction provides a method for the conversion of the carbonyl group into an alkene. wikipedia.orgbyjus.com Reaction with a phosphorus ylide (a Wittig reagent) would replace the carbonyl oxygen with a carbon-carbon double bond, leading to the formation of a substituted 4-(1-phenylvinyl)pyridin-3-amine derivative. libretexts.orglibretexts.org The stereochemistry of the resulting alkene depends on the nature of the ylide used. wikipedia.org

Table 2: Predicted Reactions at the Methanone Carbonyl Group

| Reaction Type | Reactant | Product Type | Notes |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | A standard method for ketone reduction. |

| Grignard Reaction | R-MgX (Grignard reagent) | Tertiary Alcohol | Introduces a new alkyl or aryl group. mnstate.edu |

| Wittig Reaction | Ph₃P=CHR (Wittig reagent) | Alkene | Forms a carbon-carbon double bond. wikipedia.orgbyjus.com |

Reduction and Oxidation Chemistry

The reduction and oxidation chemistry of this compound involves transformations at the carbonyl group, the amino group, and the pyridine ring.

Reduction:

The carbonyl group and the pyridine ring are the primary sites for reduction. The benzophenone (B1666685) moiety can be reduced to a secondary alcohol, (3-aminopyridin-4-yl)(phenyl)methanol, or further to a methylene (B1212753) group, (3-amino-4-benzylpyridine). The choice of reducing agent dictates the outcome.

Standard metal hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used to reduce ketones to alcohols. uop.edu.pklibretexts.org While NaBH₄ is a milder reagent suitable for reducing aldehydes and ketones, the more powerful LiAlH₄ can also reduce other functional groups but requires anhydrous conditions due to its violent reaction with water. uop.edu.pklibretexts.org

A study on the related compound, phenyl(pyridin-3-yl)methanone, demonstrated its reduction using trichlorosilane (B8805176) (HSiCl₃) with a Lewis base catalyst like hexamethylphosphoramide (B148902) (HMPA). mdpi.com This system effectively reduces the carbonyl group. mdpi.com It is plausible that this compound would undergo a similar transformation to yield the corresponding alcohol. Catalytic hydrogenation, for instance with a Palladium on carbon (Pd/C) catalyst, is another method that could potentially reduce the carbonyl group and, under more forcing conditions, the pyridine ring. rsc.org The selective hydrogenation of a nitro group to an amine in the presence of other reducible groups has been demonstrated, suggesting that selective reduction of the carbonyl in this compound is feasible. rsc.org

Oxidation:

The primary amino group and the pyridine nitrogen are susceptible to oxidation. A kinetic study on the oxidation of 3-aminopyridine by peroxomonosulfuric acid (PMSA) in an aqueous medium showed that the reaction leads to the corresponding N-oxide. researchgate.net The mechanism involves a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net It is anticipated that the amino group of this compound would exhibit similar reactivity towards oxidizing agents. Aerial oxidation can also occur under certain conditions, as seen in the transformation of 4-aminoantipyrine. mdpi.com

| Reaction Type | Reagent/Catalyst | Potential Product | Analogous Compound Studied | Citation |

| Carbonyl Reduction | HSiCl₃ / HMPA | (3-Aminopyridin-4-yl)(phenyl)methanol | Phenyl(pyridin-3-yl)methanone | mdpi.com |

| Carbonyl Reduction | NaBH₄ or LiAlH₄ | (3-Aminopyridin-4-yl)(phenyl)methanol | General Ketones | uop.edu.pklibretexts.org |

| Amino Group Oxidation | Peroxomonosulfuric Acid (PMSA) | (3-(Nitroso)pyridin-4-yl)(phenyl)methanone or N-oxide | 3-Aminopyridine | researchgate.net |

Nucleophilic Additions and Condensation Reactions

The carbonyl group of this compound is an electrophilic center that can undergo nucleophilic addition reactions. The amino group, being nucleophilic, can participate in condensation reactions.

Nucleophilic Additions to the Carbonyl Group:

Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. This is a standard transformation for ketones.

Condensation Reactions of the Amino Group:

The amino group can react with aldehydes and ketones to form Schiff bases (imines). A study on the related (3,4-diaminophenyl) phenyl methanone demonstrated that it readily undergoes condensation with 2-hydroxybenzaldehyde to form the corresponding bis-Schiff base in high yield. researchgate.netmdpi.com This suggests that the amino group in this compound would react similarly with various carbonyl compounds to yield a range of imine derivatives. nih.govresearchgate.netnih.gov Furthermore, the amino group can be acylated by reacting with acyl chlorides or anhydrides to form amides.

| Reaction Type | Reactant | Potential Product Class | Analogous Compound Studied | Citation |

| Condensation | Aldehydes/Ketones | Schiff Bases (Imines) | (3,4-Diaminophenyl) phenyl methanone | researchgate.netmdpi.com |

| Acylation | Acyl Chlorides/Anhydrides | Amides | General Amines |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Pyridine and Phenyl Moieties

The electronic nature of the substituents—the amino group being strongly activating and ortho-, para-directing, and the benzoyl group being deactivating and meta-directing—governs the regioselectivity of aromatic substitution reactions on both the pyridine and phenyl rings.

Electrophilic Aromatic Substitution (EAS):

The pyridine ring is generally deactivated towards EAS compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the powerful activating effect of the amino group at the C3 position will direct incoming electrophiles primarily to the C2 and C6 positions, and to a lesser extent, the C5 position. A study on the reaction of 4-aminopyridine (B3432731) with halogens like ICl, IBr, and Br₂ showed that the pyridine nitrogen's reactivity often leads to charge-transfer complexes or ionic species. acs.orgresearchgate.net In the case of Br₂, a peculiar bromination-dimerization process was observed after initial protonation. researchgate.net This indicates that direct halogenation on the ring can be complex.

The phenyl ring is deactivated by the adjacent carbonyl group, which directs incoming electrophiles to the meta positions (C3' and C5'). Standard electrophilic substitution reactions like nitration and halogenation would be expected to occur at these positions, though potentially requiring harsher conditions than for unsubstituted benzene. nih.govyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

The pyridine ring, being electron-deficient, is susceptible to SNAr, especially with a good leaving group at the C2 or C4 positions. While the title compound does not have a typical leaving group, the amino group itself can be targeted for displacement under certain catalytic conditions. For instance, ruthenium(II) catalysts have been shown to enable the amination of aminopyridines via η⁶-coordination, where the amino group is displaced by another amine. thieme-connect.de Other methods for SNAr on pyridines often involve the displacement of halides or methoxy (B1213986) groups. ntu.edu.sg The direct substitution of a hydrogen atom via SNAr (Chichibabin amination) typically occurs at the C2 or C6 positions but requires strong bases and high temperatures.

| Ring | Reaction Type | Directing Influence | Predicted Position of Substitution | Relevant Analogy | Citation |

| Pyridine | Electrophilic Substitution | -NH₂ (activating, o,p-directing) | C2, C6, C5 | Reactivity of 4-aminopyridine with halogens | acs.orgresearchgate.net |

| Phenyl | Electrophilic Substitution | -COPh (deactivating, m-directing) | C3', C5' | Nitration of deactivated rings | youtube.com |

| Pyridine | Nucleophilic Substitution | Electron-deficient ring | C2, C6 (if H is leaving group) | Catalytic amination of aminopyridines | thieme-connect.de |

Exploration of Stereoselectivity in Derivatization Pathways

The exploration of stereoselectivity in the derivatization of this compound is relevant when new stereocenters are created. The primary opportunity for this arises from the reduction of the prochiral carbonyl group.

Reduction of the ketone to an alcohol, (3-aminopyridin-4-yl)(phenyl)methanol, creates a new chiral center at the carbinol carbon. Achieving stereoselectivity in this reduction would yield an enantiomerically enriched or pure alcohol. This can be accomplished using chiral reducing agents or catalysts. For example, substrate-controlled reductions using bulky reagents or reagent-controlled reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, are well-established methods for the stereoselective reduction of ketones. nih.gov

While no specific studies on the stereoselective derivatization of this compound have been reported, the principles of asymmetric synthesis are broadly applicable. For instance, the stereoselective synthesis of complex molecules often relies on key steps like stereocontrolled reductions or cycloadditions to build up the desired stereochemistry. nih.govresearchgate.net Any derivatization of the title compound that introduces a new chiral center could potentially be rendered stereoselective through the use of chiral auxiliaries, catalysts, or reagents.

Applications of 3 Aminopyridin 4 Yl Phenyl Methanone As a Versatile Synthetic Building Block

Precursor in Heterocyclic System Synthesis

The strategic placement of the amino and benzoyl functionalities ortho to each other on the pyridine (B92270) core makes (3-Aminopyridin-4-yl)(phenyl)methanone an ideal candidate for cyclization reactions, leading to the formation of fused heterocyclic systems.

A significant application of this compound is its role as a key intermediate in the synthesis of pyrido[3,4-e]-1,4-diazepines, a class of compounds with recognized pharmacological interest due to their structural similarity to benzodiazepines. nih.govcdnsciencepub.com A well-established synthetic route involves a multi-step process starting from the preparation of 3-amino-4-benzoylpyridine itself.

The synthesis begins with the ortho-directed lithiation of a protected 3-aminopyridine (B143674), such as 3-tert-butoxycarbonylaminopyridine, followed by a reaction with N,N-diethylbenzamide and subsequent acid hydrolysis to yield this compound. cdnsciencepub.comresearchgate.net This intermediate is then coupled with glycine (B1666218) derivatives. The resulting product undergoes acid-catalyzed hydrolysis and cyclization to form the core structure of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one. cdnsciencepub.comresearchgate.net This can be further modified, for instance, through methylation. cdnsciencepub.com

Table 1: Synthesis of 1,3-dihydro-1-methyl-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one from this compound cdnsciencepub.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | This compound, N-tert-Butoxycarbonylglycine | 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ), Toluene (B28343) | 3-(tert-Butoxycarbonylaminomethylcarbonylamino)-4-benzoylpyridine | 86% |

| 2 | 3-(tert-Butoxycarbonylaminomethylcarbonylamino)-4-benzoylpyridine | p-Toluenesulfonic acid, Toluene, Reflux | 1,3-Dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-one | 72% |

Beyond diazepines, the compound also reacts with other reagents to form different heterocyclic structures. For example, its reaction with hydroxylamine (B1172632) hydrochloride yields the corresponding 3-amino-4-benzoylpyridine oxime, demonstrating its utility in creating varied heterocyclic scaffolds. pageplace.dechemistry-chemists.com

The bifunctional nature of this compound provides the potential for its use in constructing complex polycyclic and spirocyclic frameworks. While specific examples starting directly from this compound are not extensively documented, the chemistry of related aminobenzophenones and the inherent reactivity of the molecule support this application. The amino group can be transformed into various functionalities that can participate in intramolecular cyclization reactions with the benzoyl group or its derivatives.

Spirocycles, which contain two rings connected by a single common atom, are of increasing interest in medicinal chemistry for their inherent three-dimensionality. researchgate.net Synthetic strategies often involve intramolecular reactions where a chain attached to a ring cyclizes back onto a ring atom. The structure of this compound is well-suited for such transformations after appropriate derivatization of the amino group.

Role in Complex Organic Molecule Synthesis

This compound serves as a foundational building block for more elaborate organic molecules, particularly those containing the benzodiazepine (B76468) nucleus, which is a privileged structure in medicinal chemistry. nih.govmdpi.com The synthesis of pyrido[3,4-e]-1,4-diazepines is a direct example of its role in building complex, pharmacologically relevant scaffolds. cdnsciencepub.com The ability to construct a seven-membered diazepine (B8756704) ring fused to a pyridine ring opens pathways to a wide array of derivatives, as the resulting scaffold can be further functionalized at multiple positions.

Utilization in Polymer and Material Science as a Monomer or Functional Unit

The presence of reactive sites—the amino group and the aromatic rings—allows this compound to be considered as a monomer or functional unit in polymer science. Cyclic N-Aryl imides, which can be synthesized through reactions involving amino functionalities, have found numerous applications in polymer chemistry and material science. researchgate.net The compound could potentially be incorporated into polyamide or polyimide chains through the reaction of its amino group, imparting specific properties such as thermal stability or altered solubility to the resulting polymer. The benzophenone (B1666685) moiety is also a well-known photosensitizer, suggesting that polymers incorporating this unit could have interesting photophysical properties.

Application as a Core Structure in Catalyst and Organocatalyst Development

While the direct application of this compound as a core structure in catalyst or organocatalyst development is not widely reported in the literature, its structural motifs are present in various ligands used in catalysis. The pyridine nitrogen and the exocyclic amino group offer potential coordination sites for metal centers. Derivatization could lead to bidentate or pincer-type ligands, which are crucial in homogeneous catalysis. Furthermore, the chiral environment that can be created around the molecule makes it a candidate for development into an organocatalyst for asymmetric reactions, although this potential remains largely unexplored.

Contributions to Dye and Pigment Chemistry

This compound has been identified as a useful intermediate in the preparation of dyes. A patent describes its use in creating novel substituted pyridodiazepines that can be formulated as dyes. google.com The extended conjugation system present in the molecule and its derivatives is characteristic of chromophores. By modifying the substituents on the phenyl or pyridine rings, the electronic properties, and thus the color of the resulting compounds, can be fine-tuned. This tunability makes it a valuable component for developing new colorants.

Advanced Spectroscopic and Structural Characterization of 3 Aminopyridin 4 Yl Phenyl Methanone and Its Derivatives

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For (3-Aminopyridin-4-yl)(phenyl)methanone, a suite of multi-dimensional NMR experiments is employed to unambiguously assign proton (¹H) and carbon (¹³C) signals and to establish through-bond and through-space correlations.

Two-dimensional NMR techniques are critical for mapping the covalent framework of the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between adjacent protons. For the pyridine (B92270) ring of this compound, cross-peaks would be expected between H2 and H5 (if H5 is present and not substituted), and between H5 and H6. The protons of the phenyl ring will show correlations characteristic of a monosubstituted benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on their corresponding, more easily assigned, proton signals. For instance, the proton at position 2 of the pyridine ring will show a cross-peak to the C2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key HMBC correlations for this compound would include correlations from the protons of the phenyl ring to the carbonyl carbon (C=O), and from the pyridine protons (H2, H5, H6) to the carbons within the pyridine ring and the carbonyl carbon. For example, in related 3-amino-4-arylpyridin-2(1H)-one derivatives, HMBC correlations were crucial in confirming the connectivity of the aryl and pyridone rings. nih.gov

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar aminopyridine and benzophenone (B1666685) structures.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~195 |

| Pyridine-C2 | ~8.2 | ~150 |

| Pyridine-C3 | - | ~145 |

| Pyridine-C4 | - | ~130 |

| Pyridine-C5 | ~7.1 | ~120 |

| Pyridine-C6 | ~8.4 | ~155 |

| Phenyl-C1' | - | ~138 |

| Phenyl-C2'/C6' | ~7.8 | ~130 |

| Phenyl-C3'/C5' | ~7.5 | ~128 |

| Phenyl-C4' | ~7.6 | ~133 |

| NH₂ | ~5.5 (broad) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

While this compound itself is achiral, its derivatives can be chiral. For such derivatives, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining stereochemistry. These experiments detect through-space interactions between protons that are in close proximity, regardless of whether they are connected by bonds. For instance, in a substituted derivative, NOESY could be used to establish the relative orientation of substituents on the pyridine ring by observing cross-peaks between their protons. For larger molecules where the NOE might be close to zero, ROESY provides a reliable alternative.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₀N₂O), the expected exact mass would be calculated and compared to the experimental value with high precision (typically within 5 ppm).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage at the carbonyl group, leading to the formation of a benzoyl cation (C₆H₅CO⁺, m/z = 105) and a 3-aminopyridin-4-yl radical, or a 3-aminopyridin-4-yl carbonyl cation and a phenyl radical.

Loss of small neutral molecules such as CO.

Cleavage of the pyridine ring.

Analysis of the fragmentation of related N-acylthiourea compounds has shown characteristic losses of carbonyl and thiourea (B124793) moieties, which can be analogously applied to understand the fragmentation of the target molecule. researchgate.net

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | C₁₂H₁₀N₂O⁺ | 198.0793 |

| [M-CO]⁺ | C₁₁H₁₀N₂⁺ | 170.0844 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105.0340 |

| [C₅H₅N₂]⁺ | Aminopyridyl fragment | 93.0453 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the 3500-3300 cm⁻¹ region. nih.gov The C=O stretching of the benzophenone moiety will give a strong absorption band around 1650-1630 cm⁻¹, which is slightly lower than a typical ketone due to conjugation with both the phenyl and pyridine rings. researchgate.netnih.gov Vibrations corresponding to the C=C and C=N bonds of the aromatic rings will appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. The C=O stretch is also observable in the Raman spectrum. The symmetric vibrations of the aromatic rings often give rise to strong Raman signals.

A study on benzophenone and its isotopomers provided a detailed assignment of their vibrational frequencies, which serves as a valuable reference for interpreting the spectra of its derivatives. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (amine) | Symmetric & Asymmetric Stretch | 3500 - 3300 | Medium |

| C-H (aromatic) | Stretch | 3100 - 3000 | Medium-Weak |

| C=O (ketone) | Stretch | 1650 - 1630 | Strong |

| C=C/C=N (aromatic) | Stretch | 1600 - 1450 | Medium-Strong |

| N-H (amine) | Scissoring | ~1620 | Medium |

X-ray Crystallography for Absolute Structure and Conformational Analysis of Crystalline Forms and Co-crystals

For instance, the crystal structure of 3-amino-1-propylpyridinium bromide shows the typical geometry of the aminopyridinium cation. nih.gov In the case of this compound, a key feature would be the dihedral angle between the pyridine and phenyl rings, which would be influenced by steric hindrance and crystal packing forces. In solid benzophenone, the two phenyl rings are twisted out of the plane of the carbonyl group. nih.gov A similar twisted conformation is expected for the target molecule.

The amino group can participate in intermolecular hydrogen bonding, which would play a significant role in the crystal packing. The formation of co-crystals with other molecules could be explored to modify the solid-state properties.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of a molecule. researchgate.net

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, associated with the conjugated aromatic system, would likely appear as strong bands in the 250-350 nm range. The n → π* transition of the carbonyl group is typically weaker and appears at a longer wavelength. The photophysical properties of related 3-amino-4-arylpyridin-2(1H)-ones have been studied, showing that the substitution pattern on the aryl ring can significantly affect the absorption and emission wavelengths. rsc.org

Fluorescence Spectroscopy: Many aminopyridine derivatives are known to be fluorescent. rsc.org Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission wavelength and quantum yield would be sensitive to the solvent polarity, a phenomenon known as solvatochromism, which is common for molecules with intramolecular charge transfer character. The photophysical properties of various aminopyridine derivatives have been investigated, with some showing high fluorescence quantum yields.

| Spectroscopic Parameter | Expected Value |

| λmax (Absorption) | ~260 nm, ~340 nm |

| λem (Emission) | Solvent dependent, likely in the 380-450 nm range |

| Stokes Shift | Dependent on solvent polarity |

| Quantum Yield (ΦF) | Varies, potentially moderate to high |

Theoretical and Computational Chemistry Studies of 3 Aminopyridin 4 Yl Phenyl Methanone

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, primarily Density Functional Theory (DFT) and ab initio approaches like Hartree-Fock, are used to solve the Schrödinger equation and provide detailed insights into electron distribution and reactivity.

For (3-Aminopyridin-4-yl)(phenyl)methanone, DFT calculations, perhaps using a functional like B3LYP with a basis set such as 6-311G**, would be employed to optimize the molecule's ground-state geometry. From this, key electronic properties can be derived. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. For instance, a smaller gap suggests the molecule is more polarizable and reactive.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack. In a study on the related compound 3-amino-4-(Boc-amino)pyridine, DFT calculations were used to analyze the HOMO-LUMO energy gap and other electronic properties. researchgate.net For this compound, one would expect the nitrogen atoms and the carbonyl oxygen to possess negative partial charges, making them nucleophilic centers, while the carbonyl carbon would be electrophilic.

Illustrative Data Table: Predicted Atomic Charges This table shows hypothetical NBO charge data for key atoms, as would be derived from a DFT calculation.

| Atom | Predicted Partial Charge (e) |

| N (Pyridine Ring) | -0.65 |

| N (Amino Group) | -0.85 |

| O (Carbonyl) | -0.55 |

| C (Carbonyl) | +0.45 |

| C3 (Pyridine, with NH2) | -0.20 |

| C4 (Pyridine, with C=O) | +0.15 |

Conformational Landscape Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its function and interactions. Conformational analysis aims to identify all stable, low-energy arrangements (conformers) of the molecule. A key degree of freedom in this molecule is the torsion angle between the plane of the pyridine (B92270) ring and the phenyl ring. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be mapped to identify energy minima.

Illustrative Data Table: Low-Energy Conformers This table presents hypothetical results from a conformational search, highlighting the relative stability of different rotational isomers (rotamers).

| Conformer ID | Dihedral Angle (Pyridine-C-C-Phenyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 45° | 0.00 | 65 |

| 2 | -45° | 0.00 | 30 |

| 3 | 135° | 2.50 | 5 |

Reaction Mechanism Elucidation and Transition State Analysis of Key Chemical Transformations

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions involving a molecule. For this compound, this could include studying its synthesis or its subsequent reactions, such as electrophilic aromatic substitution or N-alkylation.

Using DFT, chemists can model the entire reaction coordinate from reactants to products. The primary goal is to locate the transition state (TS)—the highest energy point along the reaction pathway. The structure of the TS provides insight into the geometry of the activated complex, and its energy determines the activation energy (Ea) of the reaction. The rate-limiting step of a multi-step reaction is the one with the highest activation energy. researchgate.net Methods like nudged elastic band (NEB) or relaxed surface scans can be used to find and verify transition states, which are characterized by having exactly one imaginary vibrational frequency. scbt.com

Illustrative Data Table: Hypothetical Reaction Pathway Analysis This table shows calculated energies for a hypothetical N-acylation reaction on the amino group.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Acetyl Chloride | 0.0 |

| TS1 | Transition State for N-acylation | +15.2 |

| Intermediate | Tetrahedral Intermediate | -5.8 |

| TS2 | Transition State for HCl elimination | +8.5 |

| Products | N-(4-benzoylpyridin-3-yl)acetamide + HCl | -12.0 |

Predictive Modeling of Reactivity and Selectivity

When a molecule is part of a series of compounds being evaluated for a specific purpose (e.g., as potential drug candidates), predictive models like Quantitative Structure-Activity Relationship (QSAR) are invaluable. mdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), correlate the biological activity of a set of molecules with their 3D physicochemical properties.

To build a QSAR model for a series of derivatives of this compound, one would first need experimental data (e.g., IC50 values against a protein target). The compounds would then be aligned, and various molecular descriptors (steric, electrostatic, hydrophobic, etc.) would be calculated for each. Statistical methods are then used to generate a mathematical equation that predicts activity based on these descriptors. The resulting contour maps from CoMFA/CoMSIA can guide the design of new, more potent molecules by highlighting regions where, for example, adding a bulky group or a hydrogen bond donor would be beneficial. mdpi.com

Illustrative Data Table: Sample 3D-QSAR Model Summary

| Model | q² | r² | Predictive r² | Field Contributions (%) |

| CoMFA | 0.71 | 0.95 | 0.82 | Steric: 55%, Electrostatic: 45% |

| CoMSIA | 0.75 | 0.97 | 0.85 | Steric: 25%, Electrostatic: 30%, Hydrophobic: 20%, H-Bond Donor: 15%, H-Bond Acceptor: 10% |

q² (cross-validated r²) and predictive r² indicate the model's predictive power.

Computational Approaches to Ligand Binding and Interaction Profiles

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is central to structure-based drug design. For this compound, docking simulations would be performed against a protein target of interest to predict its binding mode and affinity.

The process involves placing the ligand into the protein's binding site and using a scoring function to estimate the binding energy for thousands of different poses. The pose with the lowest energy score is considered the most likely binding conformation. This provides crucial information about key interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts, between the ligand and specific amino acid residues. For example, a docking study on a related pyridine derivative identified its binding energy and key interactions within a target protein. researchgate.net Following docking, MD simulations are often run on the protein-ligand complex to assess the stability of the predicted binding pose over time. rsc.org

Illustrative Data Table: Hypothetical Docking Results with a Kinase Target

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

| Example Kinase | -8.5 | ASP-145 | Hydrogen Bond (with Amino N-H) |

| PHE-80 | π-π Stacking (with Phenyl Ring) | ||

| LEU-75 | Hydrophobic | ||

| LYS-23 | Hydrogen Bond (with Carbonyl O) |

Future Directions and Emerging Research Avenues for 3 Aminopyridin 4 Yl Phenyl Methanone

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be resource-intensive and generate hazardous waste. rasayanjournal.co.in The future of synthesizing (3-Aminopyridin-4-yl)(phenyl)methanone and its analogues lies in the adoption of green and sustainable chemistry principles. rasayanjournal.co.innih.gov These modern techniques aim to reduce environmental impact, shorten reaction times, and increase yields. rasayanjournal.co.in

Emerging sustainable approaches applicable to this compound include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, enhancing efficiency and reducing waste. mdpi.com The development of an MCR strategy for this compound would represent a significant advancement.

Microwave-Assisted and Ultrasonic Synthesis: These energy-efficient techniques can dramatically reduce reaction times and improve product yields compared to conventional heating. nih.gov

Green Catalysts: The use of biodegradable or recoverable catalysts, such as nanostructured materials or ionic liquids, can replace hazardous reagents. rsc.orgresearchgate.net Magnetically recoverable catalysts, for instance, offer easy separation and recycling, aligning with green chemistry goals. rsc.org

Solvent-Free and Aqueous Synthesis: Conducting reactions without organic solvents or in water minimizes environmental pollution and simplifies purification processes. rasayanjournal.co.inresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Aminopyridine Derivatives

| Methodology | Key Advantages | Challenges/Considerations for this compound |

|---|---|---|

| Conventional Synthesis | Well-established procedures. | Often requires harsh conditions, toxic reagents, and generates significant waste. |

| Multicomponent Reactions (MCRs) | High atom economy, reduced steps, operational simplicity. mdpi.com | Requires careful design of reaction conditions and selection of starting materials. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. rasayanjournal.co.in | Scale-up can be challenging; requires specialized equipment. |

| Catalytic Approaches (e.g., Nanocatalysts) | High efficiency, recyclability, selectivity. rsc.org | Catalyst synthesis and cost; potential for metal leaching into the product. |

| Solvent-Free Synthesis | Reduced environmental impact, simplified workup. nih.gov | Limited to reactants that are liquid or can be melted at reaction temperature. |

Exploration of Underexplored Reaction Pathways and Chemical Diversity

The this compound scaffold is ripe for chemical diversification. Its multiple reactive sites—the primary amino group, the aromatic pyridine and phenyl rings, and the carbonyl group—offer numerous opportunities for modification. researchgate.netmdpi.com Future research will likely focus on exploring novel reactions to generate a wide array of derivatives with unique properties.

Key areas for exploration include:

Carbonyl Group Chemistry: Drawing parallels from related compounds like di-2-pyridyl ketone, the carbonyl carbon in this compound is a target for nucleophilic addition. researchgate.net Reactions with water, alcohols, or other nucleophiles could lead to stable gem-diol or hemiketal derivatives, expanding the structural diversity. researchgate.net

Amino Group Derivatization: The primary amino group is a versatile handle for introducing a wide range of functional groups through acylation, alkylation, or Schiff base formation, allowing for the fine-tuning of the molecule's electronic and steric properties. mdpi.com

C-H Activation: Modern synthetic methods involving direct C-H activation on the pyridine or phenyl rings could provide efficient pathways to novel substituted analogues, bypassing the need for pre-functionalized starting materials.

Annulation Reactions: Investigating formal cycloaddition or annulation reactions, similar to those used to create quinolines from enaminones, could lead to the synthesis of novel polycyclic heterocyclic systems built upon the aminopyridine core. mdpi.com

Table 2: Potential Derivatization Sites and Reaction Types

| Reactive Site | Potential Reaction Type | Resulting Functional Group/Structure |

|---|---|---|

| Amino Group (-NH2) | Acylation, Sulfonylation, Alkylation | Amides, Sulfonamides, Secondary/Tertiary Amines |

| Carbonyl Group (C=O) | Nucleophilic Addition, Wittig Reaction | Gem-diols, Hemiketals, Alkenes |

| Pyridine Ring | Electrophilic Aromatic Substitution, C-H Activation | Halogenated, Nitrated, or Alkylated Pyridines |

| Phenyl Ring | Electrophilic Aromatic Substitution, Cross-Coupling | Substituted Phenyl Rings (e.g., with -OMe, -CF3) |

Advanced Applications in Chemical Biology and Ligand Design for Molecular Probes

The aminopyridine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets like enzymes and receptors. mdpi.comrsc.org This makes this compound an excellent starting point for designing sophisticated chemical biology tools.

Future research in this area could focus on:

Fluorescent Probes: By conjugating a fluorophore to the scaffold or by designing derivatives that become fluorescent upon binding to a specific target, researchers can create molecular probes to visualize biological processes in real-time.

Affinity-Based Probes: The scaffold can be modified with reactive groups (e.g., photo-crosslinkers) and reporter tags (e.g., biotin) to create probes for identifying and isolating specific protein targets from complex biological mixtures.

Inhibitor Design: The molecule can serve as a core structure for developing inhibitors of specific enzymes or protein-protein interactions. nih.gov For example, derivatives could be designed to disrupt the binding of transcription factors to DNA, a strategy employed with other heterocyclic probes. nih.gov

Integration into Supramolecular Chemistry and Nanomaterial Architectures

The field of supramolecular chemistry, which studies complex systems formed by non-covalent interactions, offers exciting possibilities for this compound. The molecule's combination of a chelating bipyridyl-like structure and a carbonyl oxygen donor makes it an ideal ligand for constructing intricate molecular architectures. researchgate.net

Emerging applications include:

Metal-Organic Frameworks (MOFs): The compound can act as an organic linker to connect metal ions, forming porous, crystalline materials (MOFs). These MOFs could have applications in gas storage, separation, and catalysis.

Coordination Polymers: The ability of the ligand to bridge multiple metal centers could be exploited to create one-, two-, or three-dimensional coordination polymers with interesting magnetic or optical properties. researchgate.net

Functionalization of Nanomaterials: The aminopyridine moiety can be used to anchor the molecule onto the surface of nanoparticles (e.g., gold or silica), thereby modifying their properties and enabling their use in catalysis or as drug delivery vehicles. rsc.org

Table 3: Potential Supramolecular Architectures

| Metal Ion | Potential Architecture | Potential Application |

|---|---|---|

| Zinc(II), Cadmium(II) | Coordination Polymers, MOFs | Luminescent sensors, gas separation |

| Copper(II), Manganese(II) | Magnetic Clusters, Coordination Polymers | Molecular magnets, catalysis |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent Complexes | Bio-imaging, light-emitting devices |

| Gold(Au), Silver(Ag) | Functionalized Nanoparticles | Biosensors, targeted drug delivery |

High-Throughput Screening and Combinatorial Chemistry Approaches in Scaffold Derivatization

To efficiently explore the vast chemical space accessible from the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable. wikipedia.orgnih.gov

The future in this domain involves:

Combinatorial Library Synthesis: This approach allows for the rapid synthesis of thousands of related compounds in a single process. wikipedia.org Using solid-phase synthesis, the this compound core could be attached to a resin bead, and then diverse "building blocks" could be systematically added at its reactive sites using a "split-and-pool" strategy. wikipedia.orgnih.gov

High-Throughput Screening (HTS): The resulting large libraries of compounds can be rapidly screened for biological activity against a multitude of targets. nih.govnih.gov This can quickly identify "hit" compounds with desired properties, such as anticancer or antimicrobial activity. nih.gov

In Silico Screening: Before synthesis, computational methods can be used to design virtual libraries and predict the binding affinity of derivatives to specific targets, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

This systematic approach of library creation and screening is a powerful engine for discovering novel therapeutic leads and functional molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for (3-Aminopyridin-4-yl)(phenyl)methanone?

The compound is typically synthesized via coupling reactions. A widely used method involves EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents, with DIPEA (N,N-diisopropylethylamine) as a base in dichloromethane (DCM) at room temperature for 16 hours, yielding 70–95% efficiency . Alternative routes include Friedel-Crafts acylation, where an acyl chloride reacts with a substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : To confirm the aromatic proton environment and amine functionality.

- FT-IR : For identifying carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and NH₂ vibrations (~3300–3500 cm⁻¹).

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- UV-Vis spectroscopy : To study electronic transitions, particularly if the compound exhibits fluorescence .

Q. What are the key physicochemical properties of this compound?

While direct data for this compound is limited, analogs like bis(pyridin-4-yl)methanone have molecular weights ~220–300 g/mol and densities ~1.5 g/cm³. Melting points for similar aminopyridine derivatives range from 90–150°C. Solubility is typically higher in polar aprotic solvents (e.g., DMF, DMSO) than in water .

Advanced Research Questions

Q. How can researchers optimize coupling reaction yields for this compound synthesis?

Reaction optimization strategies include:

- Catalyst loading : Increasing DMAP from 5 mol% to 20 mol% improves nucleophilic activation .

- Temperature control : Maintaining 60°C for 1 hour enhances cross-coupling efficiency in Pd/Cu-catalyzed reactions .

- Solvent selection : DCM or DMF minimizes side reactions compared to THF or ethers .

- Purification : Column chromatography with silica gel and a 7:3 hexane/ethyl acetate gradient improves purity .

Q. How do solvent choices impact reaction kinetics and product purity?

Solvent polarity and coordinating ability significantly affect reaction pathways. For example:

Q. What strategies mitigate organic compound degradation during prolonged experiments?

- Temperature control : Continuous cooling (e.g., 4°C) slows thermal degradation of labile amino groups .

- Inert atmosphere : Use of N₂ or Ar prevents oxidation of the amine moiety.

- Stabilizing agents : Adding antioxidants (e.g., BHT) at 0.1–1 wt% preserves compound integrity .

Q. How can computational modeling aid in predicting reactivity or stability?

- DFT calculations : To map electron density on the pyridine ring and predict sites for electrophilic substitution.

- Molecular dynamics simulations : To assess solvent interactions and degradation pathways under varying temperatures .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data?

- Cross-validation : Compare NMR/IR data with NIST standards or synthesized analogs .

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., hydrolyzed ketones or dimerized amines) .

- Environmental factors : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃ in NMR) .

Q. What experimental controls are critical for reproducibility?

- Blank reactions : To confirm the absence of autocatalytic side reactions.

- Internal standards : Use deuterated analogs (e.g., D₂O for NMR) to calibrate instrumentation .

- Batch consistency : Replicate syntheses ≥3 times with fresh reagents to identify lot-specific variability .

Methodological Tables

Table 1 : Solvent Effects on Reaction Outcomes

| Solvent | Boiling Point (°C) | Polarity Index | Suitability for Coupling Reactions |

|---|---|---|---|

| DCM | 40 | 3.1 | High (minimal side reactions) |

| DMF | 153 | 6.4 | Moderate (requires inert atmosphere) |

| THF | 66 | 4.0 | Low (poor catalyst activation) |

Table 2 : Common Byproducts and Mitigation Strategies

| Byproduct | Source | Mitigation Strategy |

|---|---|---|

| Hydrolyzed ketone | Moisture in reagents | Use molecular sieves |

| Dimerized amine | Excess DMAP | Optimize catalyst loading |

| Oxidized pyridine | Oxygen exposure | Purge with N₂ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.